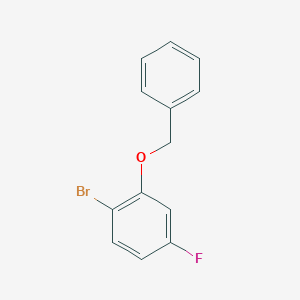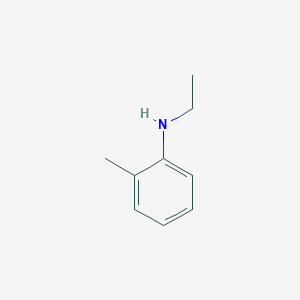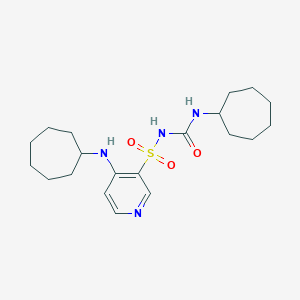
2-(Benzyloxy)-1-bromo-4-fluorobenzene
Übersicht
Beschreibung
2-(Benzyloxy)-1-bromo-4-fluorobenzene, commonly referred to as BFB, is an aromatic compound with a wide range of applications in the scientific and industrial communities. It is a colorless, volatile liquid with a sweet odor and is soluble in most organic solvents. BFB is used in many different areas, including organic synthesis, pharmaceuticals, and materials science. The purpose of
Wissenschaftliche Forschungsanwendungen
Synthesis of Aryl- and Arylmethylacridinones : This compound is used in the synthesis of 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones. The process involves the reaction of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes, leading to (2-fluorophenyl)(2-halophenyl)methanones, which are then treated with benzenamines or arylmethanamines to produce these acridinones (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
Grignard Reagent Formation and Chemoselectivity : Another study describes a discovery-based experiment for undergraduate students, where they explore the formation of a Grignard reagent using 1-bromo-4-fluorobenzene and its reaction with benzophenone or CO2, demonstrating the concepts of chemoselectivity and synthetic application (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).
Carbonylative Reactions for Heterocycle Synthesis : A systematic study focused on the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles, highlighting the effective synthesis of six-membered heterocycles, demonstrating its utility in organic synthesis (Chen, Natte, Neumann, & Wu, 2014).
Organometallic Chemistry and Catalysis : The compound is also important in organometallic chemistry, particularly as a solvent in transition-metal-based catalysis. Its fluorine substituents influence its ability to bind to metal centers, impacting reactivity and coordination chemistry (Pike, Crimmin, & Chaplin, 2017).
Synthetic Applications in Radiochemistry : In radiochemistry, the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene is crucial for 18F-arylation reactions, demonstrating its significance in the preparation of radiochemicals for medical applications (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
Fluorination Techniques : The compound is also used in fluorination studies, for instance, in the fluorination of aromatic compounds with xenon difluoride, highlighting its role in the synthesis of fluorinated organic molecules (Fedorov, Zubarev, Mortikov, Rodinovskaya, & Shestopalov, 2015).
Radiation-induced Homolytic Aromatic Substitution : The compound has been studied in the context of radiation-induced reactions, such as the homolytic aromatic substitution of halogenobenzenes by arylthio- and arylsulphonyl radicals, highlighting its potential in studying radical reactions and mechanisms (Benati, Camaggi, & Zanardi, 1972).
Wirkmechanismus
Safety and Hazards
The safety data sheet for a similar compound, benzyl chloride, indicates that it is combustible, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure . It’s important to handle chemicals with care and use appropriate personal protective equipment.
Eigenschaften
IUPAC Name |
1-bromo-4-fluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVBPRJVAJMBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598220 | |
| Record name | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202857-88-3 | |
| Record name | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)


![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)




